1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine, also known as CPP or CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called piperazine derivatives, which have been shown to modulate the activity of specific enzymes in the brain.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. It has been shown to inhibit the activity of a specific enzyme called GABA aminotransferase (GABA-AT), which is involved in the metabolism of the neurotransmitter GABA. By inhibiting GABA-AT, 1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 can increase the levels of GABA in the brain, which has been shown to have anti-addictive and anticonvulsant effects.
Wirkmechanismus
1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 works by inhibiting the activity of GABA-AT, which is an enzyme that breaks down GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal activity, and increasing its levels can have a calming and anti-anxiety effect. By inhibiting GABA-AT, 1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 can increase the levels of GABA in the brain, which has been shown to have anti-addictive and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 has been shown to have a number of biochemical and physiological effects, including increasing the levels of GABA in the brain, reducing the activity of certain neurotransmitters, and modulating the activity of specific receptors in the brain. These effects have been studied extensively in animal models and have shown promising results for the treatment of addiction and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 has a number of advantages for lab experiments, including its high potency and specificity for GABA-AT inhibition. It is also relatively stable and can be easily synthesized in high quantities. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are a number of future directions for the study of 1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115, including its potential use in the treatment of other neurological disorders, such as anxiety and depression. It may also be useful for studying the role of GABA in other physiological processes, such as sleep and memory. Additionally, there is ongoing research into the development of new and more potent GABA-AT inhibitors, which could have even greater therapeutic potential.
Synthesemethoden
1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115 can be synthesized using a variety of methods, including the reaction of 3-cyclopentylpropanoic acid with 4-fluorophenylpiperazine in the presence of a catalyst. The resulting compound can then be purified using chromatography techniques to obtain a high-purity product. Other methods, such as the use of protecting groups or alternative catalysts, have also been explored for the synthesis of 1-(3-cyclopentylpropanoyl)-4-(4-fluorophenyl)piperazine-115.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-16-6-8-17(9-7-16)20-11-13-21(14-12-20)18(22)10-5-15-3-1-2-4-15/h6-9,15H,1-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIDTDDQGCVYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.